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Compound of Interest

Compound Name: 2-Fluoro-3-iodopyridine

Cat. No.: B038475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the versatile

heterocyclic compound, 2-fluoro-3-iodopyridine. Due to the limited availability of public

experimental spectra, this document presents predicted spectral data based on established

computational models, alongside general experimental protocols for acquiring such data. This

information is intended to serve as a valuable resource for the synthesis, characterization, and

application of this compound in pharmaceutical and agrochemical research.

Compound Overview
2-Fluoro-3-iodopyridine is a halogenated pyridine derivative with significant applications as a

building block in organic synthesis.[1] Its unique substitution pattern, featuring both a fluorine

and an iodine atom on the pyridine ring, allows for diverse chemical modifications, making it a

valuable intermediate in the development of novel therapeutic agents and other functional

molecules.

Table 1: Physicochemical Properties of 2-Fluoro-3-iodopyridine
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Property Value

CAS Number 113975-22-7

Molecular Formula C₅H₃FIN

Molecular Weight 222.99 g/mol

Appearance White to light yellow crystalline solid

Melting Point 44-48 °C

Predicted Nuclear Magnetic Resonance (NMR)
Spectral Data
Predicted NMR data was generated using computational algorithms. The solvent for these

predictions is deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic

compounds.

¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for 2-Fluoro-3-iodopyridine in CDCl₃

Chemical Shift (δ)
ppm

Multiplicity
Coupling
Constant(s) (J) Hz

Assignment

~8.15 ddd
J(H,H) ≈ 4.8, J(H,F) ≈

1.5, J(H,H) ≈ 1.0
H-6

~7.95 ddd
J(H,H) ≈ 8.0, J(H,H) ≈

7.5, J(H,F) ≈ 5.0
H-4

~7.10 ddd
J(H,H) ≈ 7.5, J(H,H) ≈

4.8, J(H,F) ≈ 1.0
H-5

¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data for 2-Fluoro-3-iodopyridine in CDCl₃
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Chemical Shift (δ) ppm
Coupling Constant(s) (J)
Hz

Assignment

~163.5 J(C,F) ≈ 240 C-2

~152.0 J(C,F) ≈ 5 C-6

~148.0 J(C,F) ≈ 15 C-4

~121.0 J(C,F) ≈ 5 C-5

~95.0 J(C,F) ≈ 30 C-3

Expected Infrared (IR) Spectroscopy Data
The following table outlines the expected characteristic infrared absorption bands for 2-fluoro-
3-iodopyridine based on its functional groups.

Table 4: Expected IR Absorption Bands for 2-Fluoro-3-iodopyridine

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretching (aromatic)

1600-1450 Medium to Strong
C=C and C=N stretching

(aromatic ring)

1250-1000 Strong C-F stretching

850-750 Strong C-H out-of-plane bending

< 600 Medium C-I stretching

Expected Mass Spectrometry (MS) Data
Electron impact ionization of 2-fluoro-3-iodopyridine is expected to yield a molecular ion peak

and several characteristic fragment ions.

Table 5: Expected Mass Spectrometry Fragmentation Data for 2-Fluoro-3-iodopyridine
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m/z Relative Intensity Assignment

223 High [M]⁺ (Molecular ion)

127 Medium [I]⁺

96 Medium [M - I]⁺

78 Medium
[C₅H₄N]⁺ (Pyridine radical

cation)

69 Medium [M - I - HCN]⁺

Experimental Protocols
The following are general protocols for obtaining the spectral data described above. Instrument

parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoro-3-iodopyridine in about

0.7 mL of deuterated chloroform (CDCl₃).

Instrument Setup:

Use a standard 5 mm NMR tube.

Acquire spectra on a 300 MHz or higher field NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain optimal resolution.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-2 seconds.
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Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-fluoro-3-iodopyridine directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

anvil.

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or

germanium ATR accessory.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.
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Instrument Setup:

Use a mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

Set the ionization energy to a standard value of 70 eV.

Scan a mass range appropriate for the compound, for example, m/z 40-300.

The data is acquired as a mass-to-charge ratio (m/z) versus relative abundance.
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Caption: Experimental workflow for spectral analysis.

Mass Spectrometry Fragmentation Pathway
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Caption: Plausible MS fragmentation of 2-Fluoro-3-iodopyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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